molecular formula C19H19N3O3S B2382306 N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-85-5

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2382306
CAS No.: 688335-85-5
M. Wt: 369.44
InChI Key: SHCHKRMWLMWURP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a distinctive molecular structure comprising two methoxyphenyl groups linked via an imidazole-thioacetamide bridge. This compound belongs to a class of diaryl-substituted heterocyclic compounds that have demonstrated significant research value as potential cyclooxygenase (COX) enzyme inhibitors. Compounds with this core structural motif have shown promising inhibitory effects on both COX-1 and COX-2 enzymes, which are key targets in inflammation research . The presence of the imidazole-thioacetamide pharmacophore is structurally analogous to bioactive compounds reported in scientific literature that exhibit modulatory activity on prostaglandin biosynthesis pathways . Researchers investigating inflammatory pathways utilize this compound to study the conversion of arachidonic acid to prostaglandins, a process catalyzed by cyclooxygenases. The compound's mechanism of action appears to involve interference with COX enzyme activity, potentially through binding interactions at the enzyme active sites, thereby reducing the production of proinflammatory mediators . This biochemical property makes it particularly valuable for in vitro studies exploring inflammatory response mechanisms and the development of potential therapeutic agents with improved selectivity profiles. The compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-24-16-7-3-14(4-8-16)21-18(23)13-26-19-20-11-12-22(19)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCHKRMWLMWURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 4-methoxyphenyl derivatives with imidazole derivatives under specific conditions. One common method includes the use of thioacetic acid as a reagent to introduce the thioacetamide group. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

  • Fluorinated Analog (): The compound 2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide replaces the 4-methoxyphenyl group on the imidazole with a 4-fluorobenzyl group. This substitution could enhance metabolic stability compared to methoxy groups but may reduce solubility .
  • Thiazole-Modified Analog (): In 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9), the acetamide’s aryl group is replaced with a thiazole ring. However, the reduced aromatic bulk might decrease hydrophobic interactions compared to the methoxyphenyl group .

Modifications to the Acetamide Side Chain

  • Piperazine Derivatives ():
    Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) incorporate a piperazine ring instead of a simple aryl group. Piperazine’s flexibility and basic nitrogen could enhance solubility and receptor binding, as seen in MMP inhibitors. However, increased molecular weight (MW = 422.54) might reduce bioavailability compared to the target compound’s simpler structure .

  • Benzofuran-Oxadiazole Hybrids ():
    2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) replaces the imidazole with an oxadiazole-benzofuran system. Oxadiazole acts as a bioisostere for imidazole, offering similar electronic properties but different steric effects. This substitution may improve laccase inhibition or antimicrobial activity due to enhanced π-stacking with aromatic enzyme residues .

Heterocyclic Core Replacements

  • Pyridine-Based Analogs (): Compounds like 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c) feature a pyridine core instead of imidazole. The pyridine’s electron-deficient nature could shift binding modes in CD73 inhibition, while the bis(4-methoxyphenyl) groups maintain solubility. However, the rigid planar structure may limit conformational adaptability compared to imidazole derivatives .
  • Benzothiazole Derivatives ():
    N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (16) integrates a benzothiazole pharmacophore. The benzothiazole’s fused ring system increases aromatic surface area, enhancing interactions with hydrophobic pockets in cancer targets. The diphenylimidazole-thio group further adds steric bulk, which may improve potency but reduce cell permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Activity
Target Compound Imidazole-thio 4-Methoxyphenyl (x2) ~413.5* Under investigation
2-((1-(4-Fluorobenzyl)-imidazol-2-yl)thio)-N-(4-MeOPh)acetamide Imidazole-thio 4-Fluorobenzyl, 4-MeOPh ~417.4 PTH1R modulation
Compound 9 Imidazole-thio 4-Fluorophenyl, Thiazole ~438.4 COX1/2 inhibition
Compound 1c Pyridine-thio Bis(4-MeOPh), Thiazole ~496.5 CD73 inhibition
Compound 16 Benzothiazole-thio Diphenylimidazole ~502.6 Anticancer

*Estimated based on structural analogs.

Biological Activity

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, the imidazole moiety is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

1. Antimicrobial Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research has shown that related compounds demonstrate activity against a range of bacteria and fungi, suggesting potential applications in treating infections .

2. Anticancer Properties

The compound's structure suggests it may exhibit anticancer activity. A study focused on similar thioacetanilides revealed that they acted as non-nucleoside inhibitors of HIV-1 reverse transcriptase, which may correlate with anticancer mechanisms through the inhibition of cellular proliferation and induction of apoptosis .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of compounds with similar structures. The presence of the methoxy group is believed to enhance these effects by modulating inflammatory pathways .

Case Study 1: Methotrexate-Induced Intestinal Mucositis

A study explored the mucoprotective potential of benzimidazole derivatives in mitigating methotrexate-induced intestinal mucositis. The findings suggested that compounds similar to this compound could protect against mucosal damage, thereby improving treatment outcomes for cancer patients .

Case Study 2: Inhibition of α-Glucosidase

Another investigation focused on substituted imidazo[1,2-c]quinazolines demonstrated promising results as α-glucosidase inhibitors. This suggests that this compound may also possess similar inhibitory effects, which could be beneficial in managing type 2 diabetes .

Research Findings

Activity Efficacy Reference
AntimicrobialSignificant activity
AnticancerInduces apoptosis
Anti-inflammatoryModulates pathways
MucoprotectiveProtects intestinal mucosa
α-Glucosidase inhibitionPotentially effective

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves three steps:

Imidazole ring formation : Condensation of 4-methoxybenzaldehyde with thiourea or a thioamide precursor under acidic conditions (e.g., HCl/EtOH) to generate the imidazole core .

Substitution reactions : Thioacetamide linkage is introduced via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure via ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃), imidazole protons (δ 7.2–8.1 ppm), and thioacetamide (-S-C(=O)-N-) groups .
  • HRMS : Confirm molecular weight (theoretical m/z for C₁₉H₁₈N₃O₂S: 368.11; experimental error <2 ppm) .
  • FT-IR : Detect C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :

  • SAR Analysis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or electron-donating (-CH₃) groups. Assess activity via enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) .
  • Key Findings : Methoxy groups enhance lipophilicity and membrane permeability, while thioacetamide moieties improve binding to cysteine-rich enzyme active sites .
  • Experimental Design : Synthesize analogs, compare IC₅₀ values, and validate via molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser530 in COX-2) .

Q. What mechanisms underlie its potential as an enzyme inhibitor?

  • Methodological Answer :

  • Hypothesized Mechanism : The thioacetamide sulfur atom acts as a nucleophile, forming covalent bonds with catalytic cysteine residues in target enzymes (e.g., cyclooxygenases) .
  • Validation : Perform kinetic assays (e.g., time-dependent inhibition studies) and use LC-MS to detect enzyme-adduct formation .
  • Contradictions : Some studies report reversible inhibition (non-covalent binding), suggesting solvent-dependent behavior. Resolve via crystallography (e.g., X-ray diffraction of enzyme-ligand complexes) .

Q. How can researchers address discrepancies in reported bioactivity data across similar compounds?

  • Methodological Answer :

  • Data Triangulation : Compare results from orthogonal assays (e.g., cell-based vs. cell-free systems). For example, cytotoxicity (MTT assay) may conflict with enzymatic IC₅₀ due to off-target effects .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity vs. steric effects). Use tools like PCA to identify confounding factors .

Q. What strategies mitigate toxicity risks during preclinical evaluation?

  • Methodological Answer :

  • In vitro toxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines to assess metabolic stability and nephrotoxicity. Monitor ROS generation via DCFH-DA assay .
  • In vivo models : Administer compound (10–50 mg/kg) to rodents and measure ALT/AST levels for hepatotoxicity. Employ histopathology to identify organ-specific damage .

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